molecular formula C5H9N5O B595642 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 199291-96-8

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B595642
CAS RN: 199291-96-8
M. Wt: 155.161
InChI Key: TVZJEFQXFCEVMR-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound. It is a unique scaffold present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It is also used as a herbicide effective against weeds especially bermuda and quack grass .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide, has been achieved using 3-amino-1,2,4-triazole . A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing scaffolds is unique and has usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .


Chemical Reactions Analysis

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition, which induces translational and vibrational energy levels and reaction acceleration .


Physical And Chemical Properties Analysis

This compound is colorless/white crystals or powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .

Mechanism of Action

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide enters plant circulation through roots and is majorly present in the meristem. It inhibits chlorophyll synthesis resulting in chlorotic leaves and albino plants . It is also an inhibitor of mitochondrial and chloroplast function .

Safety and Hazards

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential occupational carcinogen properties . It is not used on food crops because of its carcinogenic properties .

properties

IUPAC Name

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-7-4(11)3-8-5(6)10-9-3/h2H2,1H3,(H,7,11)(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZJEFQXFCEVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240912
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199291-96-8
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199291-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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